molecular formula C18H15FN2O2S B2970603 2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 1040657-77-9

2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B2970603
CAS No.: 1040657-77-9
M. Wt: 342.39
InChI Key: LMTMBIUQNWTEBS-UHFFFAOYSA-N
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Description

2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a synthetic organic compound with the molecular formula C18H15FN2O2S and a molecular weight of 342.39 g/mol . This acetamide derivative features a 1,3-oxazole ring system linked via a sulfanyl-ether bridge, presenting a complex structure of interest in medicinal chemistry and drug discovery research . Compounds with oxazole scaffolds, similar to this one, are frequently investigated in various research areas, including the development of new therapeutic agents . Researchers can acquire this chemical from certified suppliers in various quantities to suit their experimental needs . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c1-12-2-8-15(9-3-12)21-17(22)11-24-18-20-10-16(23-18)13-4-6-14(19)7-5-13/h2-10H,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTMBIUQNWTEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting a thiol with the oxazole intermediate.

    Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced oxazole derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The oxazole ring and fluorophenyl group are often involved in interactions with biological targets, while the sulfanyl-acetamide linkage can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Variations

Table 1: Structural Comparison of Sulfanyl Acetamide Derivatives

Compound Name Heterocycle R1 (Heterocycle Substituent) R2 (Acetamide Substituent) Key Features
Target Compound 1,3-Oxazole 4-Fluorophenyl 4-Methylphenyl Balanced lipophilicity, moderate steric bulk
2-({5-[(4-Methylphenoxy)methyl]-1,3,4-Oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide 1,3,4-Oxadiazole 4-Methylphenoxymethyl 4-Methylphenyl Increased polarity from oxadiazole; reduced metabolic stability
2-[(4-Fluorophenyl)sulfanyl]-N-{[3-(5-Methyl-1,2-oxazol-3-yl)-1,2,4-Oxadiazol-5-yl]methyl}acetamide 1,2,4-Oxadiazole 5-Methyl-1,2-oxazol-3-yl 4-Fluorophenyl Dual heterocyclic system; enhanced π-π stacking potential
2-((5-(4-Fluorophenyl)-1-(4-Methylphenyl)-1H-Imidazol-2-yl)thio)-N-(Thiazol-2-yl)Acetamide Imidazole 4-Fluorophenyl Thiazol-2-yl Increased hydrogen-bonding capacity via thiazole

Key Observations :

  • The 1,3-oxazole core in the target compound provides a balance between rigidity and electronic effects, contrasting with the more polar 1,3,4-oxadiazole in , which may reduce membrane permeability .

Table 2: Antimicrobial and Cytotoxicity Profiles

Compound Class Antimicrobial Activity (MIC, μg/mL) Cytotoxicity (IC50, μM) Reference
Target Compound Not reported Not reported -
5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanyl Acetamide Derivatives 6f: 1.25–2.5 (vs. S. aureus) 6f: >100 (low toxicity)
N-(4-Fluorophenyl)-2-{2-[5-(4-Methoxyphenyl)-3-(4-Methylphenyl)-Pyrazolyl]Thiazolyl}Acetamide Screening compound (activity unspecified) N/A

SAR Insights :

  • Chlorophenyl substituents () show higher antimicrobial potency than fluorophenyl analogues, likely due to increased electronegativity and halogen bonding .
  • The 4-methylphenyl group in the target compound may reduce cytotoxicity compared to bulkier aryl substituents (e.g., dimethylaminophenyl in ), which can induce steric clashes or metabolic liabilities .
Physicochemical Properties

Table 3: Calculated Properties

Compound Molecular Weight (g/mol) logP Polar Surface Area (Ų)
Target Compound ~350 (estimated) ~3.5 ~85
2-(4-Methylphenyl)sulfanyl-N-[5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-yl]Acetamide 333.35 4.2 89
2-[[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-Triazol-3-yl]sulfanyl]-N-[4-(Dimethylamino)phenyl]Acetamide 477.95 4.8 95

Key Findings :

  • The target compound’s logP (~3.5) suggests moderate lipophilicity, favorable for oral bioavailability compared to more polar oxadiazole derivatives (logP <3) .

Biological Activity

The compound 2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a novel chemical entity that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H14FNO2SC_{15}H_{14}FNO_2S, with a molar mass of approximately 295.34 g/mol. The structure features a sulfanyl group linked to an oxazole ring and an acetamide moiety, which are instrumental in its biological interactions.

Research indicates that this compound may exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
  • Antimicrobial Activity : Studies suggest that oxazole derivatives can possess significant antimicrobial properties, potentially making this compound effective against bacterial infections.
  • Anticancer Properties : Preliminary evaluations indicate that the compound may induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways.

Biological Activity Data

A variety of studies have assessed the biological activity of similar compounds. The following table summarizes key findings related to the activity of compounds structurally related to 2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide.

Study ReferenceCompound TestedBiological ActivityIC50 Value (µM)Mechanism
5-(4-fluorophenyl)-1,3-oxazol-2-ylmethanolAntibacterial15.0COX Inhibition
2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]benzoic acidAnticancer (MCF-7)10.0Apoptosis Induction
Quinoline DerivativesAnti-inflammatory20.0iNOS Inhibition

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Anticancer Efficacy : In vitro studies on breast cancer cell lines (MCF-7) showed that derivatives similar to this compound induced significant cell death at low concentrations (IC50 = 10 µM), suggesting a promising avenue for cancer therapy.
  • Anti-inflammatory Properties : A study evaluating related oxazole derivatives demonstrated their ability to inhibit COX enzymes effectively, which are pivotal in inflammatory responses. The tested compounds showed IC50 values ranging from 15 µM to 25 µM.
  • Neuroprotective Effects : Research has indicated that compounds with similar structures may protect neuronal cells from oxidative stress-induced apoptosis, hinting at potential applications in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide?

  • Methodology : A multistep synthesis is typically employed. First, the oxazole core is synthesized via cyclization of 4-fluorophenyl-substituted precursors using reagents like ammonium acetate in refluxing acetic acid. The sulfanyl group is introduced via nucleophilic substitution with a thiol intermediate. Finally, the acetamide moiety is coupled using carbodiimide-mediated condensation (e.g., EDC/HOBt) between the sulfanyl-oxazole intermediate and 4-methylphenylamine. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the final compound .

Q. How can researchers validate the structural integrity of this compound?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : Confirm aromatic proton environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) and acetamide NH resonance (δ ~8.5 ppm, broad singlet).
  • HRMS : Verify molecular ion ([M+H]⁺) and isotopic patterns.
  • X-ray crystallography : Resolve ambiguities in stereochemistry or bonding (if crystalline) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodology : Prioritize assays aligned with oxazole derivatives’ known activities (e.g., kinase inhibition, antimicrobial). Use:

  • Enzyme inhibition assays : Measure IC₅₀ against target kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits.
  • Microbial susceptibility testing : Broth microdilution (CLSI guidelines) for Gram-positive/-negative bacteria and fungi .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve sulfanyl-oxazole coupling efficiency?

  • Methodology : Systematically vary:

  • Solvent polarity : Test DMF vs. THF for solubility and reaction rate.
  • Catalysts : Compare Pd(OAc)₂ vs. CuI in Ullmann-type couplings.
  • Temperature : Assess yields under microwave-assisted vs. conventional heating. Monitor by TLC/HPLC to identify side products (e.g., disulfide formation) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Dosage normalization : Re-evaluate activity using molarity (µM) instead of mass (µg/mL) to account for molecular weight discrepancies.
  • Cell line validation : Confirm genetic stability (e.g., STR profiling) and assay reproducibility across labs.
  • Meta-analysis : Pool data from multiple studies using standardized metrics (e.g., pIC₅₀) to identify outliers .

Q. How can computational modeling guide SAR studies for this compound?

  • Methodology :

  • Docking simulations : Use AutoDock Vina to predict binding modes in kinase active sites (e.g., PDB: 1M17). Prioritize modifications to the sulfanyl or acetamide groups.
  • QSAR models : Train regression models on IC₅₀ data from analogs to predict bioactivity of novel derivatives .

Q. What analytical techniques confirm batch-to-batch consistency in large-scale synthesis?

  • Methodology :

  • HPLC-PDA : Quantify purity (>98%) and detect trace impurities (e.g., unreacted intermediates).
  • DSC/TGA : Monitor thermal stability and polymorphic transitions.
  • NMR lot comparison : Overlay spectra using Mnova™ software to detect subtle structural variations .

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